molecular formula C11H18ClN5 B12348696 N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride CAS No. 1855944-22-7

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12348696
CAS No.: 1855944-22-7
M. Wt: 255.75 g/mol
InChI Key: RTDATCLRTKFMSS-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and 1,5-dimethylpyrazole under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the formaldehyde acts as a methylene bridge between the two pyrazole rings. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpyrazole
  • 1,5-dimethylpyrazole
  • 3-aminopyrazole

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1855944-22-7

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H

InChI Key

RTDATCLRTKFMSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

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